D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT

Rubisco kinetics Substrate specificity Km determination

D-Ribulose 1,5-bisphosphate (RuBP) sodium salt is the essential, specific substrate for Rubisco carboxylase/oxygenase (EC 4.1.1.39), the enzyme catalyzing the primary CO₂ fixation step in photosynthesis. Unlike generic 'RuBP' or alternative salt forms (barium, potassium), this sodium salt provides defined aqueous solubility — the standard for in vitro Rubisco activity assays. ≥99.0% purity by TLC minimizes contamination by potent Rubisco inhibitors like CABP (Ki 0.4 mM) and XuBP (Ki 5 mM) that confound Km, Vmax, and IC₅₀ determinations. Essential for reproducible kinetic characterization, herbicide discovery screening, Rubisco activase studies, and structural biology (X-ray crystallography, cryo-EM).

Molecular Formula C5H8Na4O11P2
Molecular Weight 398.017022
CAS No. 108321-97-7
Cat. No. B1140932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT
CAS108321-97-7
Molecular FormulaC5H8Na4O11P2
Molecular Weight398.017022
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribulose 1,5-Bisphosphate Sodium Salt (CAS 108321-97-7): Core Rubisco Substrate Procurement Guide


D-Ribulose 1,5-bisphosphate sodium salt (RuBP sodium salt) is the sodium salt form of the native Calvin cycle substrate ribulose-1,5-bisphosphate. It serves as the essential, specific substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco, EC 4.1.1.39), the enzyme that catalyzes the primary carbon dioxide fixation step in photosynthesis [1]. Unlike the free acid or other salt forms (e.g., barium or potassium salts), the sodium salt is the standard, water-soluble preparation utilized in virtually all in vitro Rubisco activity assays and kinetic characterizations . As a hydrated, highly purified (≥99.0% by TLC) powder, it is the definitive reagent for quantifying Rubisco activity, differentiating Rubisco isoforms, and studying its complex activation and inhibition mechanisms .

Why Generic 'RuBP' or Alternative Salts Are Not Equivalent to D-Ribulose 1,5-Bisphosphate Sodium Salt


Substituting D-ribulose 1,5-bisphosphate sodium salt with a generic 'RuBP' product, a different salt form, or a related sugar bisphosphate introduces significant and often unquantified variability into experimental systems. The specific counter-ion (sodium vs. barium or potassium) and hydration state directly affect solubility and can alter the compound's effective concentration in aqueous buffers . Furthermore, the purity of the preparation is critical; lower-grade material (e.g., ≥90% vs. ≥99.0% by TLC) may contain contaminating sugar phosphates like xylulose 1,5-bisphosphate or 2-carboxyarabinitol 1,5-bisphosphate (CABP), which are potent Rubisco inhibitors [1][2]. These impurities can profoundly impact kinetic measurements, leading to erroneous determinations of Km, Vmax, and inhibitor potency. The precise, quantifiable differentiation in purity and form detailed below is therefore essential for reproducible, interpretable Rubisco enzymology.

Quantitative Differentiation of D-Ribulose 1,5-Bisphosphate Sodium Salt for Scientific Selection


Substrate Affinity (Km) Comparison: RuBP vs. Alternative Sugar Bisphosphates

D-ribulose 1,5-bisphosphate (RuBP) demonstrates a uniquely high affinity for Rubisco compared to other sugar bisphosphates. While RuBP serves as the native substrate, xylulose 1,5-bisphosphate (XuBP) acts as a competitive inhibitor with a significantly lower affinity (higher Ki/Km). The quantitative difference in binding affinity dictates the specific compound required for accurate kinetic assays. The Km of Rubisco for RuBP is approximately 39 µM for the Synechococcus enzyme [1]. In contrast, the Ki for the inhibitor XuBP is 5 mM, representing a >100-fold difference in affinity [2]. This vast difference means that even trace amounts of XuBP contamination in a RuBP preparation can lead to significant, non-competitive inhibition, underscoring the need for high-purity RuBP.

Rubisco kinetics Substrate specificity Km determination Enzymology

Purity Specification: ≥99.0% (TLC) Sodium Salt Hydrate vs. Lower-Grade Material

The certified ≥99.0% purity (by TLC) of this specific D-ribulose 1,5-bisphosphate sodium salt hydrate preparation directly minimizes the risk of contamination by potent Rubisco inhibitors like 2-carboxyarabinitol 1,5-bisphosphate (CABP), which has a Ki of 0.4 mM [1]. Lower purity grades (e.g., ≥90%) are inherently at higher risk of containing such inhibitors. This is not a theoretical risk; CABP is a transition state analog with a binding affinity that is orders of magnitude greater than RuBP itself, and even sub-percent contamination can invalidate kinetic analyses. The selection of a ≥99.0% pure preparation is therefore a quantitative decision to mitigate experimental artifact from a known, potent inhibitor present in less refined batches.

Quality control Purity analysis TLC Inhibitor contamination

Solubility and Formulation: Sodium Salt Hydrate vs. Free Acid or Alternative Salts

The D-ribulose 1,5-bisphosphate sodium salt hydrate exhibits a defined aqueous solubility of 50 mg/mL in water, yielding a clear, colorless solution . This high solubility is directly attributable to the sodium counter-ion and the hydrated state of the powder, which is not a property of the free acid or less soluble salts like the barium salt (historically used but requiring conversion to sodium for use). While direct comparative solubility data for the free acid or barium salt are not standardized in vendor specifications, the sodium salt hydrate is the industry-accepted standard precisely because it enables the preparation of high-concentration (e.g., 10-50 mM) stock solutions required for most Rubisco assays without the need for pH adjustment or precipitation concerns. The clear, colorless solution quality also ensures no interference in spectrophotometric assays.

Solubility Aqueous buffer Stock solution Formulation

High-Value Application Scenarios Requiring D-Ribulose 1,5-Bisphosphate Sodium Salt


Accurate Determination of Rubisco Kinetic Constants (Km, Vmax, kcat)

For any study aiming to publish absolute kinetic parameters for wild-type or engineered Rubisco enzymes, the use of ≥99.0% pure D-ribulose 1,5-bisphosphate sodium salt is non-negotiable. The high purity mitigates the risk of contamination by potent inhibitors like CABP (Ki 0.4 mM) that would artificially elevate apparent Km values [1]. The defined solubility enables precise titration into kinetic assays, ensuring accurate substrate concentrations for reliable Michaelis-Menten analysis. This is the standard for studies in journals like *Biochemistry*, *Journal of Biological Chemistry*, and *Plant Physiology*.

Characterizing and Screening Novel Rubisco Inhibitors

When developing or testing new inhibitors (e.g., for herbicide discovery or carbon-concentrating mechanism research), the purity of the substrate is paramount. Using a substrate lot containing even trace amounts of a known potent inhibitor like CABP or xylulose 1,5-bisphosphate (XuBP, Ki 5 mM) will confound IC50 and Ki determinations, making it impossible to accurately assess a new compound's potency [2]. The certified high purity of the sodium salt preparation provides the clean, controlled baseline essential for accurate inhibitor screening campaigns.

Rubisco Activase Activity and Regulation Assays

Studies on Rubisco activase, the chaperone that removes inhibitory sugar phosphates from Rubisco's active site, rely on a substrate that does not itself introduce or exacerbate inhibition. The use of high-purity RuBP sodium salt ensures that the observed activation is due to the removal of endogenously formed inhibitors (like XuBP) from the enzymatic reaction, not from contaminants present in the substrate stock. This is critical for dissecting the complex regulatory mechanisms of photosynthesis, as described in methods employing spectrophotometric assays for activase activity [3].

Crystallography and Biophysical Studies of Rubisco-Substrate Complexes

For structural biology applications, including X-ray crystallography and cryo-EM, the highest possible chemical purity is required to obtain homogeneous, interpretable electron density maps. The ≥99.0% pure sodium salt provides the chemically defined ligand necessary to form stable, homogeneous Rubisco-RuBP complexes for structural determination, as exemplified by foundational work on Rubisco structure and mechanism [4]. Lower purity material would introduce heterogeneous ligand populations, degrading map quality and potentially leading to incorrect structural interpretations.

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